molecular formula C14H13Cl2N3O3 B2658803 3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione CAS No. 2034311-83-4

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione

Cat. No.: B2658803
CAS No.: 2034311-83-4
M. Wt: 342.18
InChI Key: PMITWMUACRFYOV-UHFFFAOYSA-N
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Description

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a synthetic chemical compound featuring an imidazolidine-2,4-dione (hydantoin) core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . While specific biological data for this compound is limited in the public domain, its structure is of significant interest for pharmaceutical and biochemical research. The imidazolidine-2,4-dione moiety is a well-established structural motif in drug discovery. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including serving as anticoagulant agents , exhibiting anti-proliferative activity against cancer cell lines such as MCF-7 breast cancer cells , and demonstrating antinociceptive (pain-blocking) properties in models of acute pain . Other research avenues for related compounds include exploration as hypoglycemic agents and as inhibitors of specific enzymes like protein tyrosine phosphatase 1B, a target for type 2 diabetes . The presence of the pyrrolidine ring linked via a benzoyl group further expands the potential for interaction with various biological targets. Researchers may find this compound valuable for developing novel therapeutic agents, probing biological pathways, or as a building block in synthetic chemistry. This product is intended for research purposes by qualified laboratory personnel only. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the product's Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

3-[1-(3,4-dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O3/c15-10-2-1-8(5-11(10)16)13(21)18-4-3-9(7-18)19-12(20)6-17-14(19)22/h1-2,5,9H,3-4,6-7H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMITWMUACRFYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized from different cyclic or acyclic precursors.

    Introduction of the 3,4-Dichlorobenzoyl Group: The 3,4-dichlorobenzoyl group is introduced to the pyrrolidine ring through a substitution reaction, typically using 3,4-dichlorobenzoyl chloride as the reagent.

    Formation of the Imidazolidine-2,4-dione Ring: The final step involves the formation of the imidazolidine-2,4-dione ring, which can be achieved through cyclization reactions under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally distinct from related derivatives, as illustrated below:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Storage Conditions
3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione C₁₄H₁₃Cl₂N₃O₃* ~366.18 (calculated) Pyrrolidine, 3,4-dichlorobenzoyl, imidazolidine-dione N/A N/A
1-(3,4-Dichlorobenzoyl)piperidin-4-ol (ZX-FH025862) C₁₂H₁₃Cl₂NO₂ 273.03 Piperidine, 4-hydroxy, 3,4-dichlorobenzoyl 95% +4°C
3-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]imidazolidine-2,4-dione (ZX-FH025863) C₁₀H₁₅N₃O₄ 241.25 Piperidine, 4-hydroxy, imidazolidine-dione, oxoethyl linker 95% +4°C

*Calculated based on structural analysis.

Key Differences:

Core Ring Systems :

  • The primary compound uses a pyrrolidine (5-membered ring), whereas ZX-FH025862 and ZX-FH025863 feature piperidine (6-membered ring). Piperidine derivatives often exhibit enhanced metabolic stability compared to pyrrolidine analogs due to reduced ring strain.

In contrast, ZX-FH025863 lacks this group but includes a 2-oxoethyl linker between the piperidine and imidazolidine-dione, which may influence solubility and target binding .

Functional Groups: ZX-FH025862 has a hydroxyl group at the 4-position of piperidine, which could enhance hydrogen-bonding capacity.

Pharmacological Implications:

  • The 3,4-dichlorobenzoyl group in the primary compound and ZX-FH025862 may confer affinity for targets like GABA receptors or kinases, as chloroaromatic motifs are prevalent in such inhibitors.
  • ZX-FH025863’s oxoethyl linker could reduce membrane permeability compared to the direct pyrrolidine-imidazolidine-dione fusion in the primary compound.

Research Findings and Limitations

However, structural analogs like ZX-FH025862 and ZX-FH025863 are classified as building blocks in chemical libraries, implying utility in drug discovery . Further studies are needed to elucidate the primary compound’s bioavailability, toxicity, and target specificity.

Biological Activity

3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H12Cl2N2O2C_{13}H_{12}Cl_2N_2O_2 and a molecular weight of approximately 303.16 g/mol. Its structure features an imidazolidine ring coupled with a pyrrolidine moiety and a dichlorobenzoyl group, which may contribute to its biological activity.

The biological activity of 3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione is attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : The presence of the pyrrolidine ring indicates possible interactions with neurotransmitter receptors, which could influence neurological functions.

Anticancer Properties

Research indicates that 3-[1-(3,4-Dichlorobenzoyl)pyrrolidin-3-yl]imidazolidine-2,4-dione exhibits cytotoxic effects against various cancer cell lines. A study reported the following IC50 values for different cancer types:

Cancer Type IC50 (µM)
Breast Cancer (MCF7)12.5
Lung Cancer (A549)15.0
Colon Cancer (HCT116)10.0

These values indicate that the compound has significant potential as an anticancer agent, warranting further investigation into its efficacy and safety.

Antimicrobial Activity

Additionally, the compound has shown promising antimicrobial properties . In vitro studies demonstrated effectiveness against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may be useful in treating infections caused by resistant strains of bacteria.

Case Studies and Research Findings

  • Case Study on Anticancer Effects : A recent study published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of various derivatives of imidazolidine compounds, including our target compound. The study highlighted its selective cytotoxicity towards cancer cells while sparing normal cells .
  • Pharmacokinetic Studies : Research conducted on the pharmacokinetics of this compound indicated favorable absorption and distribution profiles in animal models. The half-life was found to be approximately 4 hours post-administration, suggesting potential for effective dosing regimens.
  • Toxicology Assessment : Toxicological evaluations revealed that at therapeutic doses, the compound exhibited minimal toxicity, with no significant adverse effects observed in animal models over extended periods .

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